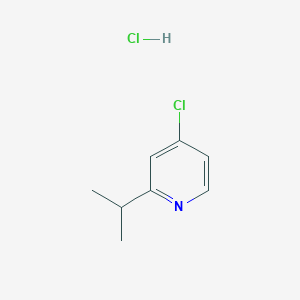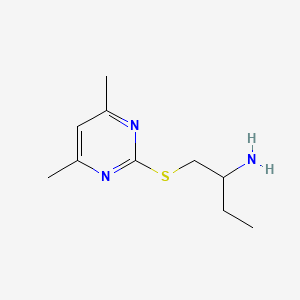
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is an organic compound that features a terephthalaldehyde core substituted with carbazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with terephthalaldehyde and carbazole derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2,5-bis(4-carbazol-9-ylphenyl)terephthalic acid.
Reduction: 2,5-bis(4-carbazol-9-ylphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Employed in organic solar cells to improve charge carrier mobility.
Sensors: Utilized in the fabrication of chemical sensors due to its fluorescent properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
作用機序
The mechanism by which 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde exerts its effects is primarily through its electronic structure. The carbazole groups enhance the compound’s ability to transport electrons, making it suitable for use in electronic devices. The molecular targets include various components of electronic circuits, where the compound facilitates charge transfer and improves device performance.
類似化合物との比較
Similar Compounds
2,5-bis(octyloxy)terephthalaldehyde: Similar in structure but with octyloxy groups instead of carbazole groups.
Terephthalaldehyde: The parent compound without any substituents.
2,5-bis(diphenylamino)terephthalaldehyde: Features diphenylamino groups instead of carbazole groups.
Uniqueness
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is unique due to the presence of carbazole groups, which significantly enhance its electronic properties. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and organic solar cells.
特性
分子式 |
C44H28N2O2 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C44H28N2O2/c47-27-31-26-40(30-19-23-34(24-20-30)46-43-15-7-3-11-37(43)38-12-4-8-16-44(38)46)32(28-48)25-39(31)29-17-21-33(22-18-29)45-41-13-5-1-9-35(41)36-10-2-6-14-42(36)45/h1-28H |
InChIキー |
NMYQUJPHZWNUSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=C(C=C5C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)





![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)




![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
